1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone
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Overview
Description
1-{7-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{7-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Scientific Research Applications
1-{7-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE has a wide range of scientific research applications. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In medicinal chemistry, it is explored for its potential as a drug candidate for treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites of enzymes and preventing their normal function . This inhibition can lead to the disruption of critical biological processes in pathogens or cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-{7-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar core structures but differ in the arrangement of their functional groups, leading to variations in their pharmacological activities . The uniqueness of 1-{7-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE lies in its specific substitution pattern, which imparts distinct biological properties .
Properties
Molecular Formula |
C15H14N4O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(5-acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone |
InChI |
InChI=1S/C15H14N4O2S/c1-9(20)14-13(12-7-5-4-6-8-12)19(11(3)21)18-10(2)16-17-15(18)22-14/h4-8H,1-3H3 |
InChI Key |
KUQYXWMNUNVGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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